![molecular formula C14H22N2O7S2 B13808357 Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- CAS No. 22964-45-0](/img/structure/B13808357.png)
Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)acetanilide: Similar structure but lacks the methylsulfonyl groups.
N-(2-Methoxyethyl)acetanilide: Contains a methoxy group instead of the methylsulfonyl groups.
N-(2-Chloroethyl)acetanilide: Features a chloro group in place of the methylsulfonyl groups.
Uniqueness
These groups enhance the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
22964-45-0 |
|---|---|
Formule moléculaire |
C14H22N2O7S2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[3-acetamido-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22N2O7S2/c1-12(17)15-13-5-4-6-14(11-13)16(7-9-22-24(2,18)19)8-10-23-25(3,20)21/h4-6,11H,7-10H2,1-3H3,(H,15,17) |
Clé InChI |
JKIKOACAXPEUOC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


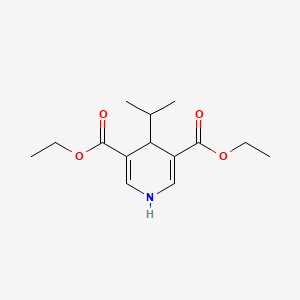
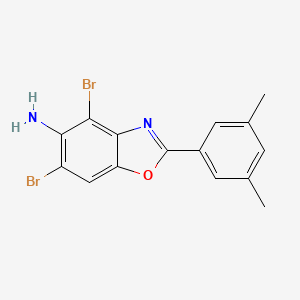
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)

![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
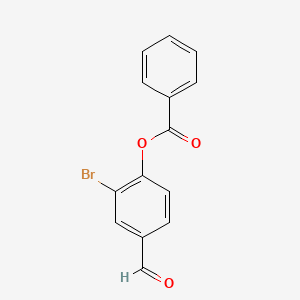
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
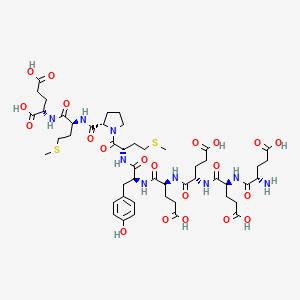

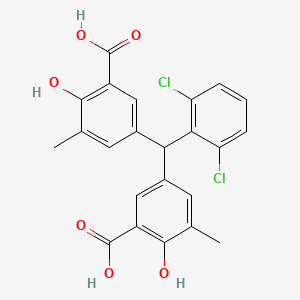
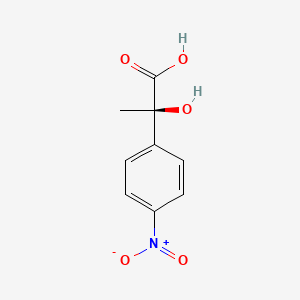
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
